Iodotiouracilo

Descripción general

Descripción

Bemoradan es un agente inotrópico positivo potente que inhibe la fracción III de la fosfodiesterasa cardíaca. Fue desarrollado para el manejo de la insuficiencia cardíaca congestiva. Bemoradan es conocido por su capacidad de aumentar la fuerza de las contracciones del músculo cardíaco, lo que lo convierte en un compuesto valioso en la investigación cardiovascular .

Aplicaciones Científicas De Investigación

Bemoradan tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza como agente cardiotónico en el tratamiento de la insuficiencia cardíaca congestiva. Además, bemoradan se estudia por sus efectos sobre la fosfodiesterasa de AMP cíclico del tejido cardíaco canino . Su farmacocinética y biodisponibilidad se han estudiado extensamente en modelos humanos y animales .

Mecanismo De Acción

Bemoradan ejerce sus efectos inhibiendo la fracción III de la fosfodiesterasa, lo que lleva a un aumento de los niveles de AMP cíclico en las células cardíacas. Esto da como resultado una mayor contracción del músculo cardíaco y vasodilatación. Los objetivos moleculares de bemoradan incluyen las enzimas fosfodiesterasa, y las vías involucradas están relacionadas con la señalización de AMP cíclico .

Análisis Bioquímico

Biochemical Properties

Iodothiouracil plays a crucial role in biochemical reactions, particularly in the thyroid gland. It interacts with enzymes such as thyroperoxidase, which is involved in the iodination of tyrosine residues in thyroglobulin . This interaction inhibits the synthesis of thyroid hormones, thereby reducing thyroid activity . Additionally, iodothiouracil has been shown to interact with proteins involved in thyroid hormone metabolism, further contributing to its antithyroid effects .

Cellular Effects

Iodothiouracil affects various types of cells and cellular processes. In thyroid cells, it inhibits the synthesis of thyroid hormones by interfering with the iodination process . This leads to a decrease in thyroid hormone levels, which in turn affects cell signaling pathways and gene expression related to thyroid function . Iodothiouracil also influences cellular metabolism by reducing the metabolic rate, which is a direct consequence of decreased thyroid hormone levels .

Molecular Mechanism

The molecular mechanism of iodothiouracil involves its binding to thyroperoxidase, an enzyme crucial for thyroid hormone synthesis . By inhibiting this enzyme, iodothiouracil prevents the iodination of tyrosine residues in thyroglobulin, thereby blocking the production of thyroid hormones . This inhibition leads to a decrease in thyroid hormone levels, which affects various physiological processes regulated by these hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodothiouracil have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that iodothiouracil can lead to a sustained reduction in thyroid hormone levels, but the extent of this effect may vary depending on the duration of treatment and the specific conditions of the study .

Dosage Effects in Animal Models

The effects of iodothiouracil vary with different dosages in animal models. At lower doses, the compound effectively reduces thyroid hormone levels without causing significant adverse effects . At higher doses, iodothiouracil can lead to toxic effects such as agranulocytosis and leukopenia . The optimal dosage range for therapeutic effects while minimizing toxicity has been identified to be between 200 and 400 mg per day .

Metabolic Pathways

Iodothiouracil is involved in metabolic pathways related to thyroid hormone synthesis and metabolism . It interacts with enzymes such as thyroperoxidase and deiodinases, which are responsible for the activation and deactivation of thyroid hormones . By inhibiting these enzymes, iodothiouracil disrupts the normal metabolic flux of thyroid hormones, leading to decreased levels of active hormones .

Transport and Distribution

Within cells and tissues, iodothiouracil is transported and distributed primarily in the thyroid gland . It is selectively taken up by thyroid cells due to their high affinity for iodine-containing compounds . The compound’s distribution is influenced by its interaction with thyroid hormone transporters and binding proteins, which facilitate its accumulation in the thyroid gland .

Subcellular Localization

Iodothiouracil is localized primarily in the thyroid gland, where it exerts its antithyroid effects . Within thyroid cells, it is found in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in thyroid hormone synthesis and metabolism . The compound’s localization is directed by its chemical structure, which allows it to target specific compartments within the thyroid cells .

Métodos De Preparación

La síntesis de bemoradan implica varios pasos. Uno de los métodos incluye la reacción de 6-benzoxazinilpiridazin-3-onas con varios reactivos bajo condiciones específicas. Los métodos de producción industrial para bemoradan no están ampliamente documentados, pero la cromatografía líquida de alta resolución se utiliza para medir los niveles de bemoradan en plasma/suero .

Análisis De Reacciones Químicas

Bemoradan experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son típicamente derivados de bemoradan con grupos funcionales modificados .

Comparación Con Compuestos Similares

Bemoradan es único debido a sus potentes y prolongados efectos inotrópicos positivos y vasodilatadores. Los compuestos similares incluyen otros inhibidores de la fosfodiesterasa como milrinona y enoximona. bemoradan se distingue por su inhibición específica de la fracción III de la fosfodiesterasa y su prolongada duración de acción .

Propiedades

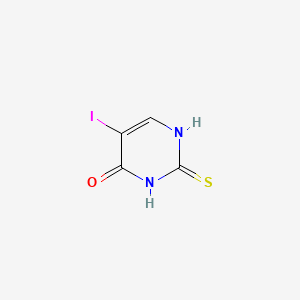

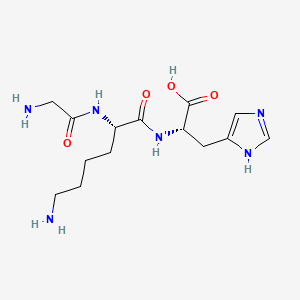

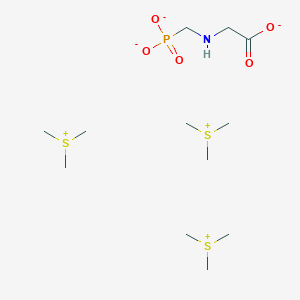

IUPAC Name |

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUHSNVSHMCUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3565-15-9 (hydrochloride salt) | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023156 | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-97-4 | |

| Record name | 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodothiouracil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodothiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOTHIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B1671959.png)

![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)